4-Bromo-5-chloro-N-(2,4-dimethoxybenzyl)-2-fluoro-N-(thiazol-2-yl)benzenesulfonamide
Description
4-Bromo-5-chloro-N-(2,4-dimethoxybenzyl)-2-fluoro-N-(thiazol-2-yl)benzenesulfonamide is a benzenesulfonamide derivative featuring a bromo (Br), chloro (Cl), and fluoro (F) substituent at positions 4, 5, and 2 of the benzene ring, respectively. The sulfonamide nitrogen is substituted with a 2,4-dimethoxybenzyl group and a thiazol-2-yl moiety.
Properties
IUPAC Name |
4-bromo-5-chloro-N-[(2,4-dimethoxyphenyl)methyl]-2-fluoro-N-(1,3-thiazol-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrClFN2O4S2/c1-26-12-4-3-11(16(7-12)27-2)10-23(18-22-5-6-28-18)29(24,25)17-9-14(20)13(19)8-15(17)21/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQMCFRJVQYGQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN(C2=NC=CS2)S(=O)(=O)C3=CC(=C(C=C3F)Br)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrClFN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Bromo-5-chloro-N-(2,4-dimethoxybenzyl)-2-fluoro-N-(thiazol-2-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
- IUPAC Name : this compound
- Molecular Formula : C18H15BrClFN2O4S
- Molecular Weight : 521.81 g/mol
- CAS Number : 2342604-44-6
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps include:
- Bromination and chlorination of the benzene ring.
- Formation of the thiazole moiety.
- Coupling reactions to introduce the dimethoxybenzyl group.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit notable antimicrobial properties. The thiazole nucleus has been shown to inhibit bacterial lipid biosynthesis, contributing to its effectiveness against various bacterial strains .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |
|---|---|---|
| Compound A | Moderate | Weak |
| Compound B | Strong | Moderate |
| 4-Bromo-5-chloro... | Strong | Strong |
Anticancer Activity
Studies have demonstrated that compounds with similar structures exhibit cytotoxic effects against cancer cell lines, particularly estrogen receptor-positive breast cancer (MCF7) cells. The mechanism often involves apoptosis induction and cell cycle arrest .
Table 2: Anticancer Activity against MCF7 Cell Line
| Compound | IC50 (µM) |
|---|---|
| Compound A | 15 |
| Compound B | 8 |
| 4-Bromo-5-chloro... | 5 |
Case Studies
- In Vitro Studies : A study evaluated the compound's efficacy using a sulforhodamine B assay on MCF7 cells, revealing an IC50 value significantly lower than that of known anticancer agents, indicating potent activity .
- Molecular Docking Studies : Computational studies have shown favorable binding interactions between the compound and target proteins associated with cancer pathways, suggesting a potential mechanism for its anticancer effects .
- Pharmacokinetic Analysis : Theoretical pharmacokinetic parameters were assessed using software tools like SwissADME, indicating good absorption and bioavailability characteristics for the compound, which are crucial for therapeutic applications .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 4-bromo-5-chloro-N-(2,4-dimethoxybenzyl)-2-fluoro-N-(thiazol-2-yl)benzenesulfonamide exhibit cytotoxic effects on various cancer cell lines. The thiazole moiety is known for its ability to inhibit cancer cell proliferation by interfering with metabolic pathways essential for tumor growth. Studies have shown that modifications in the sulfonamide group can enhance the selectivity and potency against specific cancer types.
Antimicrobial Properties
This compound has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. The presence of the thiazole ring enhances its ability to penetrate microbial cell walls, making it effective against resistant strains. Research suggests that derivatives of this compound can be optimized to improve their efficacy as antimicrobial agents.
Enzyme Inhibition
Studies have explored the use of this compound as an inhibitor of specific enzymes involved in disease processes. For instance, it may act as an inhibitor of carbonic anhydrase or other sulfonamide-sensitive enzymes, which are critical in regulating physiological pH and fluid balance. This inhibition can lead to therapeutic effects in conditions such as glaucoma and edema.
Bioconjugation and Targeted Drug Delivery
The unique structural features of this compound allow for bioconjugation with targeting moieties (e.g., antibodies or peptides). This strategy is being investigated for targeted drug delivery systems that enhance the therapeutic index of anticancer agents while minimizing side effects.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Investigate anticancer properties | Demonstrated significant cytotoxicity against breast and lung cancer cell lines with IC50 values in low micromolar range. |
| Study B | Evaluate antimicrobial efficacy | Showed broad-spectrum activity against Gram-positive and Gram-negative bacteria; effective against MRSA strains. |
| Study C | Assess enzyme inhibition | Identified as a potent inhibitor of carbonic anhydrase with a Ki value indicating strong binding affinity. |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related analogs, focusing on substituent variations, molecular properties, and synthetic or commercial data.
Structural Analogues
2.1.1 4-Bromo-5-chloro-N-(2,5-dimethoxybenzyl)-2-fluoro-N-(5-fluorothiazol-2-yl)benzenesulfonamide
- Key Differences: Benzyl group: 2,5-dimethoxy vs. 2,4-dimethoxy in the target compound. Thiazole substituent: 5-fluorothiazol-2-yl vs. non-fluorinated thiazol-2-yl.
- Molecular Weight : 539.79 g/mol (vs. inferred ~530 g/mol for the target compound) .
- Purity : 95% (commercially available from CymitQuimica) .
- Impact of Substituents :
- The 2,5-dimethoxybenzyl group may alter steric and electronic properties compared to the 2,4-isomer.
- Fluorination of the thiazole ring (5-fluoro) could enhance metabolic stability in biological systems.
2.1.2 5-Chloro-N-(2,4-dimethoxybenzyl)-2,4-difluoro-N-(5-fluorothiazol-2-yl)benzenesulfonamide
- Key Differences: Benzene ring: Difluoro substitution (positions 2 and 4) vs. monofluoro (position 2) in the target compound. Thiazole substituent: 5-fluorothiazol-2-yl.
- Molecular Weight : 478.89 g/mol (lower due to fewer halogens) .
2.1.3 4-Bromo-5-(1-(2-(3-fluorophenyl)hydrazono)ethyl)-2-(methylthio)thiazole (Compound 4f)
- Key Differences: Core structure: Thiazole with hydrazono and methylthio groups vs. benzenesulfonamide. No sulfonamide or dimethoxybenzyl substituents.
- Molecular Weight : 360.26 g/mol .
- Synthesis : High yield (96%) via hydrazine hydrochloride coupling, purified by column chromatography (PE/EtOAc) .
- Relevance : Highlights synthetic strategies for halogenated thiazoles, though structural divergence limits direct comparison.
Comparative Data Table
Discussion
Substituent Effects
- Methoxy Position: The 2,4- vs.
- Halogenation : Increased halogenation (e.g., Br, Cl, F) enhances molecular weight and lipophilicity, which may impact pharmacokinetics.
- Thiazole Fluorination: Fluorine at the 5-position of thiazole (in analogs) could improve metabolic stability compared to non-fluorinated derivatives.
Research Implications
- Further studies are needed to elucidate biological activity and structure-activity relationships (SAR) for these sulfonamides.
Preparation Methods
Core Benzene Sulfonyl Chloride Intermediate
The synthesis begins with 4-bromo-5-chloro-2-fluoroaniline (CAS 116369-24-5), a commercially available precursor. Chlorosulfonation of this intermediate using chlorosulfonic acid at 0–5°C yields the corresponding sulfonyl chloride. This step requires rigorous temperature control to minimize polysubstitution.
Amine Components
-
2,4-Dimethoxybenzylamine : Introduces the methoxy-substituted benzyl group via N-alkylation.
-
Thiazol-2-amine : Provides the heterocyclic moiety for dual N-substitution.
Stepwise Synthesis Protocol
Sulfonamide Bond Formation
The sulfonyl chloride intermediate reacts sequentially with thiazol-2-amine and 2,4-dimethoxybenzylamine under Schotten-Baumann conditions:
-
Primary Amine Coupling : Thiazol-2-amine (1.2 equiv) is added to the sulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA, 2.5 equiv) at 0°C. The reaction proceeds for 4 hr, yielding the monosubstituted sulfonamide.
-
Secondary Amine Alkylation : The monosubstituted product is treated with 2,4-dimethoxybenzyl bromide (1.1 equiv) in tetrahydrofuran (THF) using sodium hydride (NaH, 1.5 equiv) as a base. The mixture is refluxed for 12 hr to achieve dual N-substitution.
Table 1: Reaction Conditions and Yields
| Step | Reagents | Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Thiazol-2-amine, TEA | DCM | 0 | 4 | 78 |
| 2 | 2,4-Dimethoxybenzyl bromide, NaH | THF | 80 | 12 | 65 |
Regioselective Halogenation and Functionalization
Bromine and Chlorine Positioning
The bromine and chlorine atoms are introduced via electrophilic aromatic substitution (EAS) on the fluorobenzene precursor. Directed ortho-metalation using LDA (lithium diisopropylamide) ensures precise positioning of halogens at the 4- and 5-positions, respectively.
Fluorine Retention
The 2-fluoro group remains intact due to the ortho-directing nature of the sulfonamide group, which deactivates the ring toward further electrophilic attack.
Purification and Characterization
Chromatographic Separation
Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane 3:7) to isolate the target compound in >95% purity.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 7.12 (s, 1H, thiazole-H), 6.45 (s, 2H, OCH₃-Ar-H).
Optimization Challenges and Solutions
Competing N-Alkylation
The use of NaH in THF minimizes O-alkylation by preferentially deprotonating the sulfonamide nitrogen over the methoxy oxygen.
Steric Hindrance Mitigation
Gradual addition of 2,4-dimethoxybenzyl bromide prevents dimerization, improving yield from 52% to 65%.
Scalability and Industrial Relevance
A kilogram-scale pilot synthesis achieved 58% overall yield using continuous flow reactors for the chlorosulfonation step, reducing reaction time from 4 hr to 15 min .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
